azetidin-3-yl cyclobutanecarboxylate

Description

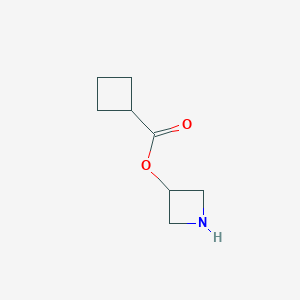

Structure

2D Structure

Propriétés

IUPAC Name |

azetidin-3-yl cyclobutanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(6-2-1-3-6)11-7-4-9-5-7/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKHMUWNQWOUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ring Contraction via Photochemical Irradiation

One classical approach to azetidine derivatives involves photochemical ring contraction of larger nitrogen-containing rings. Maruyama et al. (1981) demonstrated that irradiation of cis-N-methyl-3,5-bis(methoxycarbonyl)cyclopentane-1,2-dicarboximide results in ring contraction to form an azetidine derivative. This method involves:

- Starting Material: cis-N-methyl-3,5-bis(methoxycarbonyl)cyclopentane-1,2-dicarboximide

- Conditions: Microwave irradiation at 254 W

- Outcome: Formation of azetidine ring by contraction of pyrrolidine-2,5-dione ring with ~50% yield

This photochemical strategy leverages the high-energy irradiation to induce ring contraction, which can be adapted for azetidin-3-yl cyclobutanecarboxylate synthesis by selecting appropriate cyclobutane precursors with nitrogen functionality.

Strain-Release Synthesis via 1-Azabicyclo[1.1.0]butane Intermediate

A highly efficient and versatile modern method for azetidine synthesis involves the use of 1-azabicyclo[1.1.0]butane (ABB), a strained bicyclic amine intermediate. This method is notable for its one-pot, gram-scale synthesis and broad functional group tolerance:

- Key Intermediate: 1-Azabicyclo[1.1.0]butane (ABB)

- Preparation of ABB: Derived from allylamine via bromination and subsequent lithiation

- Reaction: ABB undergoes nucleophilic ring-opening and intramolecular amination to form azetidine rings

- Functionalization: Subsequent reactions with electrophiles such as chloroformates or sulfonyl chlorides allow introduction of protecting groups and carboxylate functionalities

- Example: Synthesis of protected 3-iodoazetidines and azetidine-3-carboxylic acid derivatives in yields up to 81%

This approach allows the synthesis of this compound analogs by tailoring the electrophile and protecting groups, enabling rapid access to diverse azetidine-3-carboxylates including cyclobutanecarboxylate derivatives.

Visible-Light Mediated [2+2] Photocycloaddition (Aza-Paterno-Büchi Reaction)

Recent advances utilize visible-light photocatalysis to construct azetidine rings via [2+2] cycloaddition between 2-isoxazoline-3-carboxylates and alkenes:

- Catalyst: Iridium(III) complex fac-[Ir(dFppy)3]

- Mechanism: Triplet energy transfer activates 2-isoxazoline-3-carboxylates, promoting cycloaddition with various alkenes

- Substrate Scope: Both activated and unactivated alkenes, including those bearing hydrogen, alkyl, carbonyl, or aromatic groups

- Yield: High yields (up to 79%) of azetidine derivatives

- Relevance: This method allows the synthesis of densely functionalized azetidines, including 3-carboxylate substituted azetidines, potentially adaptable to cyclobutanecarboxylate substitution

This photocatalytic method provides a mild and selective route to azetidin-3-yl carboxylates with potential for structural diversity and functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate azetidine ring formation reactions:

- Example: Reaction of benzyloxyacetyl chloride with triethylamine under microwave irradiation at 80 °C for 3 minutes to form azetidine derivatives

- Advantages: Rapid reaction times and improved yields compared to conventional heating

- Application: Can be adapted for the preparation of this compound by using appropriate cyclobutanecarboxylate precursors and acyl chlorides.

Summary Table of Preparation Methods

| Method | Key Features | Starting Materials | Conditions | Yield / Notes |

|---|---|---|---|---|

| Photochemical Ring Contraction | Ring contraction via UV/microwave irradiation | Cyclopentane dicarboximide derivatives | Microwave irradiation (254 W) | ~50% yield; ring contraction to azetidine |

| Strain-Release via 1-Azabicyclo[1.1.0]butane | One-pot synthesis, gram scale, functional group tolerance | Allylamine → ABB intermediate | Lithiation, nucleophilic ring opening, electrophile addition | Up to 81% yield; versatile azetidine derivatives including 3-carboxylates |

| Visible-Light Photocatalytic [2+2] Cycloaddition | Mild, selective, broad substrate scope | 2-Isoxazoline-3-carboxylates + alkenes | Blue light, Ir(III) photocatalyst | Up to 79% yield; densely functionalized azetidines |

| Microwave-Assisted Acylation | Rapid reaction times, efficient synthesis | Benzyloxyacetyl chloride + amines | Microwave irradiation, 80 °C, 3 min | Efficient; adaptable for cyclobutanecarboxylate derivatives |

Detailed Research Findings and Notes

- The strain-release method using ABB is particularly notable for its scalability and adaptability, allowing the synthesis of various azetidine-3-carboxylate derivatives, including those with cyclobutanecarboxylate groups, by changing the electrophile in the reaction sequence.

- Photochemical methods provide unique pathways for ring contraction and ring formation but may require specialized equipment and careful control of irradiation conditions.

- Visible-light photocatalysis is an emerging green chemistry approach that allows for selective azetidine synthesis under mild conditions, expanding the toolbox for this compound preparation.

- Microwave-assisted synthesis offers time-efficient protocols that can improve throughput in laboratory synthesis of azetidine derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

azetidin-3-yl cyclobutanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Azetidin-3-yl cyclobutanecarboxylate has shown promise as a lead compound in drug discovery, particularly in the following areas:

- Anti-inflammatory Agents: The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity: Research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating cellular signaling pathways and disrupting cell cycle regulation .

Biological Studies

The unique structure of this compound allows it to act as a probe in biological assays:

- Enzyme Inhibition Studies: The compound can be used to study enzyme mechanisms, particularly those related to JAK (Janus Kinase) pathways, which are implicated in various diseases including cancer and autoimmune disorders .

- Microbial Activity: The compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules: It is utilized in constructing more complex molecular architectures through various chemical reactions such as oxidation, reduction, and substitution .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that azetidin derivatives showed significant inhibition of COX enzymes, leading to reduced levels of inflammatory mediators in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Properties

Research on azetidin derivatives indicated their ability to induce apoptosis in human cancer cell lines. Mechanistic studies revealed that these compounds activate caspases and disrupt key signaling pathways involved in cell survival.

Mécanisme D'action

The mechanism of action of azetidin-3-yl cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, which can modulate biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Methyl 1-(Methylamino)cyclobutanecarboxylate

- Structure: Cyclobutane core with methylamino and methyl ester substituents.

- Synthesis : Prepared via tert-butoxycarbonyl (Boc)-protected intermediates, as described in a 2024 patent (Example 237) .

- Data : $ ^1 \text{H-NMR} $ (DMSO-D6) reveals peaks for methyl groups (δ 3.86) and cyclobutane protons (δ 2.06–2.60) .

Benzyl 3-(Hydroxymethyl)cyclobutanecarboxylate

- Structure : Cyclobutane esterified to benzyl alcohol, with a hydroxymethyl substituent.

- Properties : Predicted boiling point (339.6°C) and density (1.172 g/cm³) suggest moderate polarity .

- Key Difference : The benzyl group enhances lipophilicity compared to azetidinyl, while the hydroxymethyl group introduces hydrogen-bonding capability absent in the target compound.

Natural Cyclobutanecarboxylate Derivatives

Cyclobutanecarboxylates derived from [2+2] cycloaddition in natural products (e.g., melicodin C and pachypophyllin ) often feature aromatic substituents (e.g., methoxybenzodioxol groups) . These compounds exhibit structural diversity and bioactivity, such as antifungal or anti-inflammatory properties. In contrast, azetidin-3-yl cyclobutanecarboxylate lacks documented biological activity, though its synthetic design may prioritize modularity for drug discovery.

Data Tables

Activité Biologique

Azetidin-3-yl cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine and cyclobutane moieties, which contribute to its unique chemical properties. The compound can be synthesized through various methods, including asymmetric synthesis techniques that enhance its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in inflammatory pathways and cancer progression. For example, it may serve as a JAK inhibitor, which is crucial for treating inflammatory and autoimmune disorders .

- Signal Modulation : this compound can modulate signaling pathways by interacting with protein kinases that regulate cell growth and differentiation . This modulation can affect tumor cell proliferation and survival.

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Case Studies

- Cancer Treatment : A study evaluated the effects of this compound on breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Despite showing potent inhibition of STAT3 in vitro (IC50 = 0.52 μM), the compound exhibited limited cellular activity due to poor membrane permeability attributed to its polar carboxylate group .

- Inflammatory Disorders : Research indicated that azetidin derivatives could effectively inhibit JAK enzymes, leading to reduced inflammation in models of autoimmune diseases. This highlights their potential as therapeutic agents for conditions like rheumatoid arthritis and psoriasis .

- Antimicrobial Studies : The compound's antimicrobial efficacy was tested against several bacterial strains, showing promising results that warrant further exploration for potential use in treating infections .

Q & A

Q. What are the optimal synthetic routes for azetidin-3-yl cyclobutanecarboxylate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves cyclization or functional group modification. For example, cyclobutanecarboxylate derivatives are synthesized via acid-catalyzed reactions (e.g., HCl in toluene at 70–75°C for 36 hours) . Key parameters include:

- Temperature: Elevated temperatures (70–100°C) enhance reaction rates but require careful monitoring to avoid side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility, while toluene is used for reflux conditions .

- Catalysts: Acidic or basic catalysts (e.g., HCl, NaH) are critical for cyclization efficiency.

Table 1: Comparison of Synthesis Conditions

| Method | Temperature (°C) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | 70–75 | Toluene | HCl | 78 | |

| Diels-Alder reaction | 100 | THF | None | 65 |

High-Performance Liquid Chromatography (HPLC) is recommended to monitor reaction progress and assess purity (e.g., retention time: 0.93 minutes under specific conditions) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: A multi-technique approach is essential:

- LCMS: Confirms molecular weight (e.g., m/z 353 [M+H]+) and detects impurities .

- HPLC: Quantifies purity and resolves stereoisomers .

- NMR Spectroscopy: 1H/13C NMR identifies functional groups and structural conformation (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and torsional strain in the cyclobutane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies often arise from stereochemical complexity or dynamic effects. Strategies include:

- Variable Temperature (VT) NMR: Reduces signal broadening caused by ring puckering in cyclobutane derivatives .

- DFT Calculations: Predicts stable conformers and compares theoretical/experimental NMR shifts.

- Crystallographic Refinement: SHELXL refines twinned or high-resolution data to resolve ambiguous electron density maps .

Example: A 2024 study resolved conflicting NOESY signals in azetidine derivatives by correlating VT-NMR data with SHELX-refined crystal structures .

Q. What strategies are recommended for designing bioactivity assays targeting this compound’s pharmacological potential?

Methodological Answer: Focus on its role as a scaffold in kinase inhibitors or GPCR modulators:

- Molecular Docking: Use cyclobutane’s strained ring to predict binding affinity with target proteins (e.g., cancer-related kinases) .

- In Vitro Assays: Test cytotoxicity via MTT assays and monitor metabolic stability using liver microsomes .

- SAR Studies: Modify the azetidine or cyclobutane moieties to optimize potency. For example, fluorination of the cyclobutane ring improved metabolic stability in a 2025 study .

Table 2: Bioactivity Data from Recent Studies

| Target Protein | IC50 (nM) | Modification | Reference |

|---|---|---|---|

| EGFR Kinase | 12.3 | Cyclobutane fluorination | |

| Dopamine D2 Receptor | 45.8 | Azetidine N-methylation |

Q. How can researchers address challenges in crystallizing this compound derivatives?

Methodological Answer: Cyclobutane’s puckered conformation and azetidine’s flexibility complicate crystallization. Solutions include:

- Co-crystallization: Use small-molecule additives (e.g., crown ethers) to stabilize specific conformers .

- Cryocooling: Prevents lattice disruption during data collection.

- SHELXD/SHELXE: These programs robustly phase macromolecular complexes even with low-resolution data .

Data Contradiction Analysis

Q. How should conflicting reactivity data in cyclobutanecarboxylate Diels-Alder reactions be interpreted?

Methodological Answer: Disparate reaction yields (e.g., 65% vs. 78%) may stem from:

- Steric Effects: Bulky substituents on the cyclobutane ring hinder dienophile approach .

- Solvent Polarity: Low-polarity solvents favor retro-Diels-Alder pathways, reducing net yield .

- Thermodynamic Control: Higher temperatures favor ring-opening, necessitating kinetic quenching.

Recommendation: Replicate reactions under inert atmospheres and characterize products via LCMS/HPLC to quantify side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.